ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate
CAS No.: 1869118-24-0
Cat. No.: VC13795736
Molecular Formula: C16H16N4O4S
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
![ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate - 1869118-24-0](/images/structure/VC13795736.png)
Specification
CAS No. | 1869118-24-0 |
---|---|
Molecular Formula | C16H16N4O4S |
Molecular Weight | 360.4 g/mol |
IUPAC Name | ethyl N-[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]carbamate |
Standard InChI | InChI=1S/C16H16N4O4S/c1-3-24-16(21)19-14-10-17-15-13(18-14)8-9-20(15)25(22,23)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,18,19,21) |
Standard InChI Key | NROPCWMCOWTXAZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)NC1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES | CCOC(=O)NC1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate features a bicyclic pyrrolo[2,3-b]pyrazine system, where the pyrrole ring is fused to a pyrazine moiety. The tosyl group () at position 5 and the ethyl carbamate () at position 2 are critical for its reactivity and solubility .
Key Structural Features:
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Pyrrolo[2,3-b]pyrazine Core: Provides a planar, aromatic system conducive to π-π stacking interactions in biological targets.
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Tosyl Group: Enhances electrophilicity and stabilizes intermediates during substitution reactions.
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Ethyl Carbamate: Introduces a hydrolyzable moiety, enabling further functionalization under basic conditions.
Property | Value |
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Molecular Formula | |
Molecular Weight | 360.4 g/mol |
CAS Number | 1869118-24-0 |
Purity (Commercial) | ≥98% |
Solubility | Soluble in DMSO, DMF; insoluble in water |
The compound’s low aqueous solubility necessitates the use of polar aprotic solvents in laboratory settings, while its stability under inert atmospheres allows for long-term storage at -20°C .
Synthesis and Scalable Production
Laboratory-Scale Synthesis
The synthesis begins with a pyrrolo[2,3-b]pyrazine precursor, which undergoes sequential functionalization:
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Sulfonylation: Reaction with toluenesulfonyl chloride in the presence of a base (e.g., potassium carbonate) introduces the tosyl group at position 5.
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Carbamate Formation: Treatment with ethyl chloroformate and a catalytic base (e.g., triethylamine) installs the ethyl carbamate group at position 2.
Optimized conditions for the sulfonylation step include refluxing in tetrahydrofuran (THF) for 12–24 hours, achieving yields of 70–85% .
Industrial-Scale Optimization
Recent advancements in scaling production, as demonstrated for the structurally analogous ACT051-3 (a Upatinib intermediate), highlight strategies applicable to ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate:
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Catalyst Efficiency: Substituting palladium acetate with and (DIPEA) reduced catalyst loading by 60%, lowering costs .
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Reaction Time Extension: Using powdered potassium carbonate instead of granular forms doubled reaction efficiency, achieving near-quantitative yields in pilot batches .
Parameter | Laboratory Scale | Industrial Scale |
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Reaction Time | 24 hours | 48 hours |
Yield | 85% | 92% |
Catalyst Cost | $120/g | $48/g |
These optimizations underscore the compound’s viability for large-scale pharmaceutical manufacturing .
Applications in Drug Discovery
Role as a Kinase Inhibitor Intermediate
Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate is a precursor to JAK1 inhibitors like Upatinib, which modulate immune responses in autoimmune diseases . The tosyl and carbamate groups are retained in final drug molecules, contributing to target binding via:
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Hydrogen Bonding: Carbamate NH interacts with kinase active-site residues.
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Hydrophobic Interactions: Tosyl aryl groups anchor the molecule in hydrophobic pockets .
Related Compounds and Structural Analogues
Compound Name | Key Differences | Applications |
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Tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate | Bulkier tert-butyl group | Upadacitinib intermediate |
5-(p-Toluenesulfonyl)-pyrrolo[2,3-b]pyrazine | Lacks carbamate moiety | Kinase inhibitor scaffold |
The ethyl carbamate variant offers superior solubility compared to tert-butyl analogues, facilitating purification in synthetic workflows .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s role in stabilizing transition states during cross-coupling reactions.
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Therapeutic Expansion: Explore derivatives for neurodegenerative and oncological targets.
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Green Chemistry: Develop aqueous-based sulfonylation protocols to reduce solvent waste.
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